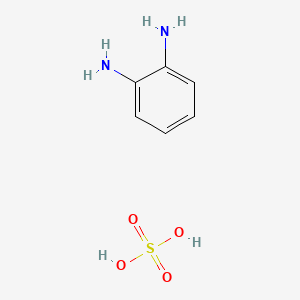
1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Descripción general
Descripción
“1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” is a chemical compound with the molecular formula C6H6F6O2 . It has an average mass of 224.10 Da .
Molecular Structure Analysis
The molecular structure of “1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one” consists of six carbon atoms, six hydrogen atoms, six fluorine atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.446g/cm3 and a boiling point of 176.967ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Hydrate-Keto Equilibrium Studies
The compound has been utilized in hydrate-keto equilibrium studies. For instance, its hydrate form in acetone and ether solutions was investigated using magnetic resonance, revealing equilibrium percentages of keto and hydrate forms (Dhingra & Tatta, 1975).
Organic Synthesis
It plays a significant role in organic synthesis. One example is its use in a one-step method for the synthesis of polyfluorinated hydrazones, leading to various fluorinated compounds (Bargamov, Mysov, & Bargamova, 1994).
Liquid Phase Photo-Fluorination
This chemical is pivotal in liquid phase photo-fluorination for the synthesis of perfluorochemicals, offering a novel, safe, and effective technique (Scherer, Yamanouchi, & Onox, 1990).
Surface Chemistry on Silicon
The surface chemistry of this compound on silicon surfaces has been extensively studied, providing insights into its potential as a source of contamination in deposition processes (Méndez De Leo, Pirolli, & Teplyakov, 2006).
Role in Photoreactions
It has been researched for its role in type II photoreactions from aliphatic ketones, contributing to the understanding of solvent effects and quenching mechanisms (Encina & Lissi, 1976).
Defense Mechanisms in Plants
Interestingly, a derivative (4-hydroxy-4-methylpentan-2-one) was found in the glandular trichomes of Oenothera glazioviana, suggesting its role as a defensive compound against pathogens and herbivores (Tan et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxy-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c1-4(14,6(10,11)12)2-3(13)5(7,8)9/h14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZVJWKNRVVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663079 | |
| Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
CAS RN |
649-65-0 | |
| Record name | 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)




